molecular formula C10H7BrN2O B13938377 5-Bromo-6-methoxy-1H-indole-2-carbonitrile

5-Bromo-6-methoxy-1H-indole-2-carbonitrile

Cat. No.: B13938377
M. Wt: 251.08 g/mol
InChI Key: SBIFXHALFZRYIQ-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile typically involves the bromination of 6-methoxyindole followed by the introduction of a cyano group at the 2-position. One common method is the reaction of 6-methoxyindole with bromine in the presence of a suitable solvent to yield 5-bromo-6-methoxyindole. This intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to form the final product .

Chemical Reactions Analysis

5-Bromo-6-methoxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-6-methoxy-1H-indole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets, such as proteins or nucleic acids .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-6-methoxy-1H-indole-2-carbonitrile include other brominated and methoxylated indole derivatives, such as:

  • 5-Bromo-1H-indole-2-carbonitrile
  • 6-Methoxy-1H-indole-2-carbonitrile
  • 5-Bromo-6-methoxy-1H-indole-3-carboxaldehyde

These compounds share similar structural features but differ in their substitution patterns, which can affect their reactivity and applications. The unique combination of bromine and methoxy groups in this compound makes it particularly valuable for specific research and industrial purposes .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

5-bromo-6-methoxy-1H-indole-2-carbonitrile

InChI

InChI=1S/C10H7BrN2O/c1-14-10-4-9-6(3-8(10)11)2-7(5-12)13-9/h2-4,13H,1H3

InChI Key

SBIFXHALFZRYIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C#N)Br

Origin of Product

United States

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